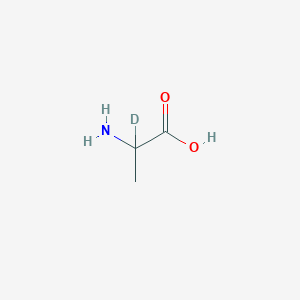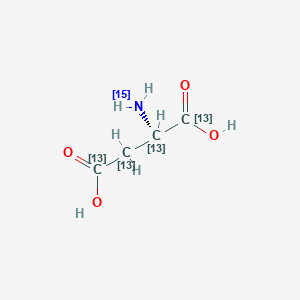
Coenzyme A, S-acetate, trisodium salt (9CI)
Vue d'ensemble
Description
Coenzyme A, S-acetate, trisodium salt (9CI) is a derivative of coenzyme A, a vital coenzyme in various biochemical processes. This compound plays a crucial role in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. It is a white powder that is soluble in water and has a molecular formula of C23H38N7Na3O17P3S .
Mécanisme D'action
Target of Action
Acetyl coenzyme A sodium salt, also known as Acetyl-CoA, is a pivotal molecule in biological systems . It serves as an essential cofactor or substrate for acetyltransferases and acyltransferases . These enzymes are involved in the post-translational modification of proteins and in the synthesis of the neurotransmitter acetylcholine .
Mode of Action
Acetyl-CoA plays a crucial role in enzymatic acetyl transfer reactions . It mediates acyl group transfer and carbonyl activation . The CoA and its thioester levels are crucial for cellular homeostasis .
Biochemical Pathways
Acetyl-CoA serves as a source of carbon for the Krebs cycle, for the synthesis of fatty acids, and for isoprenoid-based protein modifications . It also serves as an intermediate in the oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria . The metabolic pathway of Acetyl-CoA exerts a significant impact in cancer .
Pharmacokinetics
Information on the pharmacokinetics of Acetyl coenzyme A sodium salt is limited. It is known that it is soluble in water , suggesting that it could be readily absorbed and distributed in the body
Result of Action
The concentration of Acetyl-CoA is increased in the mitochondria of cancer cells to provide ATP for survival, hindering the growth of normal cells . In most cancers, Acetyl-CoA mediated acetylation promotes the growth of cancer cells .
Action Environment
The action of Acetyl-CoA can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . It is also worth noting that the action of Acetyl-CoA can be influenced by the metabolic state of the cell, as it is a key node in metabolism
Analyse Biochimique
Biochemical Properties
Coenzyme A, S-acetate, trisodium salt (9CI) is integral to numerous biochemical reactions. It serves as a coenzyme in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle . It interacts with various enzymes, including acetyl-CoA synthetase, citrate synthase, and pyruvate dehydrogenase . These interactions facilitate the transfer of acyl groups, which is essential for metabolic processes .
Cellular Effects
Coenzyme A, S-acetate, trisodium salt (9CI) significantly influences cellular functions. It plays a pivotal role in cell signaling pathways, gene expression, and cellular metabolism . By participating in the synthesis and oxidation of fatty acids, it helps regulate energy production and storage within cells . Additionally, it affects the post-translational modification of proteins, thereby influencing various cellular processes .
Molecular Mechanism
The molecular mechanism of Coenzyme A, S-acetate, trisodium salt (9CI) involves its role as a coenzyme in acyl-group transfer reactions . It binds to enzymes such as acetyl-CoA synthetase and citrate synthase, facilitating the transfer of acyl groups . This process is crucial for the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle . Furthermore, it plays a role in the post-translational regulation of enzymes, thereby influencing metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Coenzyme A, S-acetate, trisodium salt (9CI) can change over time. The compound is relatively stable when stored at -20°C, but it can degrade over time, especially at higher temperatures . Long-term studies have shown that its stability is crucial for maintaining its biochemical activity . Degradation of the compound can lead to a decrease in its effectiveness in biochemical reactions .
Dosage Effects in Animal Models
The effects of Coenzyme A, S-acetate, trisodium salt (9CI) vary with different dosages in animal models. At optimal dosages, it supports normal metabolic functions and energy production . At high doses, it can lead to toxic effects, including metabolic imbalances and oxidative stress . These adverse effects highlight the importance of careful dosage regulation in experimental settings .
Metabolic Pathways
Coenzyme A, S-acetate, trisodium salt (9CI) is involved in several metabolic pathways, including the citric acid cycle and fatty acid metabolism . It interacts with enzymes such as acetyl-CoA synthetase and citrate synthase, facilitating the transfer of acyl groups . These interactions are essential for the synthesis and oxidation of fatty acids and the oxidation of pyruvate .
Transport and Distribution
Within cells and tissues, Coenzyme A, S-acetate, trisodium salt (9CI) is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes, ensuring its availability for biochemical reactions . The compound’s distribution within cells is crucial for its role in metabolic processes .
Subcellular Localization
Coenzyme A, S-acetate, trisodium salt (9CI) is localized in various subcellular compartments, including the mitochondria and cytoplasm . Its localization is directed by specific targeting signals and post-translational modifications . This subcellular distribution is essential for its function in metabolic pathways and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme A, S-acetate, trisodium salt (9CI) typically involves the acetylation of coenzyme A. The process begins with the reaction of coenzyme A with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through techniques such as crystallization or chromatography .
Industrial Production Methods
Industrial production of Coenzyme A, S-acetate, trisodium salt (9CI) involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Coenzyme A, S-acetate, trisodium salt (9CI) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various acyl derivatives.
Reduction: It can be reduced to regenerate coenzyme A.
Substitution: The acetate group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides are typically used for substitution reactions.
Major Products Formed
Oxidation: Acyl derivatives of coenzyme A.
Reduction: Regenerated coenzyme A.
Substitution: Various acyl-coenzyme A derivatives depending on the substituent used.
Applications De Recherche Scientifique
Coenzyme A, S-acetate, trisodium salt (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various biochemical compounds.
Biology: It plays a role in metabolic studies, particularly in the study of fatty acid metabolism and the citric acid cycle.
Medicine: It is used in research related to metabolic disorders and enzyme function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Coenzyme A, S-(hydrogenbutanedioate), sodium salt (9CI)
- Coenzyme A, S-(9Z)-9-octadecenoate, monolithium salt (9CI)
- Coenzyme A, S-tetradecanoate, lithium salt (9CI)
- Coenzyme A, S-(2E)-2-dodecenoate
- Coenzyme A, S-(3-hydroxypropanoate)
- Coenzyme A, S-11-tetradecenoate, (Z)- (9CI)
Uniqueness
Coenzyme A, S-acetate, trisodium salt (9CI) is unique due to its specific acetate group, which allows it to participate in distinct biochemical reactions compared to other acyl derivatives of coenzyme A. Its trisodium salt form enhances its solubility and stability, making it suitable for various research and industrial applications .
Propriétés
InChI |
InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCDESRMLMCTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N7NaO17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















